molecular formula C20H18ClN5O B2579027 3-(4-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 847383-94-2

3-(4-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2579027
CAS RN: 847383-94-2
M. Wt: 379.85
InChI Key: PKUBUAGWUUSGCL-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H18ClN5O and its molecular weight is 379.85. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has revealed that derivatives of triazolopyrimidines, including those structurally related to the specified compound, have significant antimicrobial properties. For instance, a study on the synthesis and antimicrobial activities of thieno and furopyrimidine derivatives showed that these compounds possess considerable effectiveness against various microbial strains (Hossain & Bhuiyan, 2009). Similarly, another research effort described the organoiodine (III)-mediated synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines as antibacterial agents, with certain compounds displaying potency comparable or superior to commercial antibiotics (Kumar et al., 2009).

Structural and Spectroscopic Characterization

The structural and spectroscopic characterization of triazolopyrimidine derivatives has also been a focus of research. A study on a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring provided insights into the geometrical parameters and spectral data through X-ray single crystal diffraction and spectroscopic techniques (Lahmidi et al., 2019). This kind of research is crucial for understanding the chemical behavior and potential biological applications of these compounds.

Potential Therapeutic Applications

Some triazolopyrimidines derivatives have been investigated for their potential therapeutic applications beyond antimicrobial activities. For example, novel 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines were studied for their affinity toward A1 adenosine receptors, indicating potential applications in the development of therapeutic agents (Betti et al., 1998). This research highlights the versatile potential of triazolopyrimidines derivatives in medical science.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O/c1-13-3-4-14(2)16(9-13)11-25-12-22-19-18(20(25)27)23-24-26(19)10-15-5-7-17(21)8-6-15/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUBUAGWUUSGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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